1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYAFYOEENOJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with 4-aminopyrazole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it versatile for synthetic chemists.
Biology
The compound is utilized in biochemical assays to investigate enzyme interactions and inhibition. Its potential mechanisms include:
- Enzyme Inhibition : It can inhibit enzymes critical in inflammatory and cancer pathways.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways.
- Cellular Effects : Observations indicate effects on apoptosis and cell proliferation, particularly in cancer cell lines.
Anticancer Activity
Research indicates significant anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies show that it can induce apoptosis and disrupt metabolic pathways, enhancing the efficacy of existing chemotherapeutics like doxorubicin.
Anti-inflammatory Effects
In vitro studies demonstrate that this compound reduces pro-inflammatory cytokine expression, suggesting its potential for treating inflammatory diseases. It has been shown to decrease nitric oxide production in macrophages and downregulate markers like TNF-alpha and IL-6.
Antimicrobial Properties
Preliminary investigations reveal moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests potential as an antibiotic adjuvant, warranting further optimization for enhanced efficacy.
Study 1: Antitumor Activity
A study assessed the cytotoxic effects of various pyrazole derivatives, including this compound. It significantly inhibited growth in breast cancer models using a combination index method to analyze synergistic effects with doxorubicin.
Study 2: Anti-inflammatory Mechanisms
The compound was tested for its ability to modulate inflammatory responses in macrophages. Results showed reduced nitric oxide production and downregulation of inflammatory markers, indicating therapeutic potential.
Study 3: Antimicrobial Efficacy
Recent research evaluated the antimicrobial activity against various pathogens. Results indicated moderate antibacterial effects, suggesting further exploration could enhance its application as an antimicrobial agent.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride
- 1-(3-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride
- 1-(3-Methylbenzyl)-1H-pyrazol-4-amine hydrochloride
Uniqueness
1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride is unique due to the presence of the 3-chlorobenzyl group, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The chlorobenzyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of various enzymes, including kinases and cyclooxygenases, which are critical in inflammatory and cancer pathways .
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
- Cellular Effects : It has been observed to affect cellular processes such as apoptosis and cell proliferation, particularly in cancer cell lines .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting metabolic pathways .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity. In vitro studies reported that it reduces the expression of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have shown promising results against a range of pathogens. Pyrazole derivatives are known for their antibacterial and antifungal properties, which could be relevant for developing new antimicrobial agents .
Study 1: Antitumor Activity
A study focused on the cytotoxic effects of various pyrazole derivatives, including this compound, revealed that it significantly inhibited cell growth in breast cancer models (MCF-7 and MDA-MB-231). The study utilized a combination index method to analyze the synergistic effects with doxorubicin, highlighting enhanced efficacy in reducing tumor viability .
Study 2: Anti-inflammatory Mechanisms
In another research effort, the compound was tested for its ability to modulate inflammatory responses in macrophages. Results showed a reduction in nitric oxide production and downregulation of inflammatory markers such as TNF-alpha and IL-6 .
Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial effects, suggesting that further optimization could enhance its efficacy as an antibiotic adjuvant .
Summary Table of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of 1-(3-chlorobenzyl)-1H-pyrazol-4-amine hydrochloride to improve yield and purity?
Methodological Answer:
- Multi-step synthesis refinement : Adopt a modular approach inspired by analogous pyrazole derivatives (e.g., sequential alkylation, Boc protection/deprotection, and Pd-catalyzed coupling) . For example, use Boc protection to stabilize intermediates and reduce side reactions, as demonstrated in the synthesis of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (yield: 70%) .
- Purification : Employ reverse-phase chromatography for final purification, as validated for structurally similar compounds (e.g., 3-chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine hydrochloride) .
- Yield tracking : Use LC-MS for real-time reaction monitoring to identify bottlenecks (e.g., incomplete deprotection or coupling) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- 1H NMR : Focus on aromatic proton splitting patterns (e.g., δ 8.7–7.8 ppm for pyrazole and chlorobenzyl protons) and integration ratios to confirm substitution positions .
- Mass spectrometry : Use high-resolution ESI-MS to distinguish isotopic patterns (e.g., [M+H]+ at m/z 253.1 for related pyrazole amines) .
- Purity validation : Combine HPLC with diode-array detection (DAD) to detect trace impurities (<0.5%) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Compare results with structurally stable analogs (e.g., 1-(4-fluorobenzyl)-N-alkylated pyrazoles) .
- pH-dependent stability : Test solubility and degradation in buffered solutions (pH 1–10) to identify optimal storage buffers .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum chemical calculations : Use DFT to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the pyrazole N1 and C4 positions .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina, prioritizing substituents that improve binding affinity (e.g., halogenated benzyl groups) .
- Reaction pathway prediction : Apply ICReDD’s reaction path search algorithms to optimize synthetic routes and reduce trial-and-error experimentation .
Q. What statistical approaches resolve contradictions in experimental data (e.g., inconsistent bioassay results)?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity. For example, apply Plackett-Burman screening to identify critical factors .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values across cell lines) using multivariate regression to account for hidden variables (e.g., cell passage number) .
- Error analysis : Quantify instrument variability via repeated LC-MS runs and apply Bayesian statistics to refine confidence intervals .
Q. How can heterogeneous catalysis improve scalability while minimizing environmental impact?
Methodological Answer:
- Catalyst selection : Test Pd/C or Ni-based catalysts for debenzylation or cross-coupling steps, referencing successful applications in 1H-pyrazol-4-amine syntheses .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce waste .
- Lifecycle assessment (LCA) : Use software tools (e.g., SimaPro) to compare E-factors and energy consumption across routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
